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molecular formula C13H25NO2 B8505192 tert-butyl N-(cyclohexylmethyl)-N-methylcarbamate

tert-butyl N-(cyclohexylmethyl)-N-methylcarbamate

Cat. No. B8505192
M. Wt: 227.34 g/mol
InChI Key: MHYZVFMHLVFOQA-UHFFFAOYSA-N
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Patent
US08686024B2

Procedure details

To a solution of tert-butyl N-(cyclohexylmethyl)-N-methylcarbamate (370 mg, 1.6 mmol) in 4.0 mL of ethyl acetate was added 4 M HCl-ethyl acetate (4 mL). After being stirred at room temperature for 1.5 h, the reaction mixture was concentrated in vacuo, and the residue was rinsed with hexane to obtain the title compound (266 mg, 100%).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][N:8](C)[C:9](=O)OC(C)(C)C)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:17].[CH:1]1([CH2:7][NH:8][CH3:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
C1(CCCCC1)CN(C(OC(C)(C)C)=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
the residue was rinsed with hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.C1(CCCCC1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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